
1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a small molecule . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring linked to a sulfonamide group . The exact structure analysis is not available in the retrieved documents.Scientific Research Applications
Pharmacological Synthesis
This compound belongs to a class of molecules that can be synthesized for pharmacological research. The pyridine nucleus, present in this compound, is a common motif in many drug molecules. It’s often explored for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Antimicrobial Activity
Derivatives of pyridine, such as the one , have been studied for their antimicrobial activities. They have shown efficacy against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains . This suggests that our compound could be a candidate for developing new antimicrobial agents.
Anti-Inflammatory Applications
The anti-inflammatory properties of pyridine derivatives are also noteworthy. They can be designed to target specific inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma .
Cancer Research
In cancer research, the sulfamoylphenyl group of this compound could be investigated for its potential to inhibit tumor growth. Sulfonamide derivatives have been known to possess anticancer activities, and their incorporation into new compounds is a promising area of study .
Sensor Development
Compounds with a sulfamoylphenyl group have been used in the development of sensors. These sensors can detect biological or chemical substances, and the compound could be modified to improve selectivity and sensitivity .
Drug Delivery Systems
The structural complexity of this compound makes it a potential candidate for drug delivery systems. Its ability to bind to various biological targets could be exploited to deliver drugs to specific sites within the body .
Chemical Modification and Drug Design
The introduction of the sulfamoylphenyl group into bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics. This compound could serve as a starting point for the design of new drugs with improved activities .
Synthetic Medicinal Chemistry
Advances in synthetic medicinal chemistry allow for the preparation of complex compounds like this one. It could be used to explore new synthetic routes or to create derivatives with potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity . This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, which can have various downstream effects depending on the specific cellular context.
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14-4-2-5-15(12-14)13-23-11-3-6-18(20(23)25)19(24)22-16-7-9-17(10-8-16)28(21,26)27/h2-12H,13H2,1H3,(H,22,24)(H2,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRWXAVNRBOMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

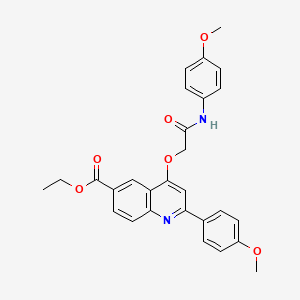
![1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one](/img/structure/B3015705.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3015708.png)
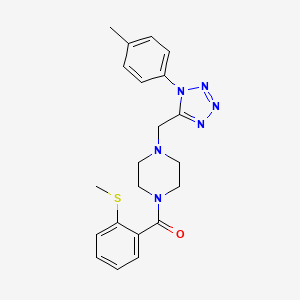
![N-ethyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-phenylacetamide](/img/structure/B3015712.png)
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3015713.png)
![N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B3015714.png)
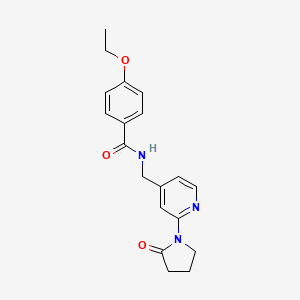
![5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3015716.png)
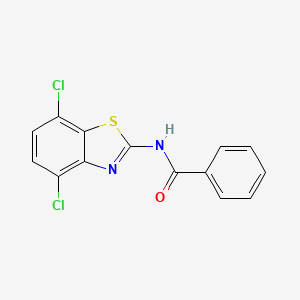

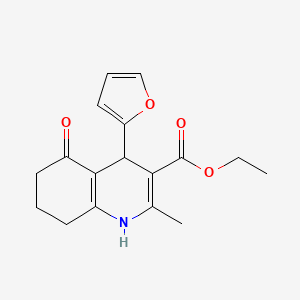
![3-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B3015724.png)
![(5E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one oxime](/img/structure/B3015726.png)